molecular formula C11H15FN2O B3230129 (S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide CAS No. 1291969-66-8

(S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide

Cat. No. B3230129
CAS RN: 1291969-66-8
M. Wt: 210.25 g/mol
InChI Key: YMAGPPKZZBRKND-QMMMGPOBSA-N
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Description

  • Appearance : It is a white to off-white, non-hygroscopic crystalline solid .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key intermediates is 3-Fluorobenzyl chloride (CAS Number: 456-42-8), which plays a crucial role in the formation of the target compound. The reaction likely proceeds through nucleophilic substitution or other synthetic pathways . Further details on the specific synthetic route would require a deeper investigation of relevant literature.


Molecular Structure Analysis

The molecular structure of (S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide consists of an amino group, a fluorobenzyl moiety, and a propionamide group. The stereochemistry is specified as (S) , indicating the absolute configuration of the chiral center . For a visual representation, refer to the 2D structure here .


Physical And Chemical Properties Analysis

  • Solubility : It is water-soluble and shows pH-dependent solubility in aqueous buffers .
  • Absorbance Maximum : The absorbance maximum occurs around 227 nm due to π→π* transitions involving chromophores (C=C, C=O, and C=N bonds) .

Mechanism of Action

  • Monoamine Oxidase B (MAO-B) Inhibition : It may act as a selective and reversible MAO-B inhibitor, contributing to its antiparkinsonian activity .
  • Non-Dopaminergic Properties : Beyond dopaminergic effects, it may modulate glutamatergic pathways and voltage-sensitive channels .

Safety and Hazards

  • Hepatotoxicity : In vitro studies should evaluate its impact on liver cells .

properties

IUPAC Name

(2S)-2-amino-N-[(3-fluorophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAGPPKZZBRKND-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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